molecular formula C19H20N6O2 B2948914 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1448073-02-6

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No. B2948914
CAS RN: 1448073-02-6
M. Wt: 364.409
InChI Key: RUTQRYXNYSGRJG-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide, also known as KDR kinase inhibitor or SU5416, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and has been studied extensively for its anti-tumor and anti-angiogenic properties.

Scientific Research Applications

Cancer Research: PLK4 Inhibition

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide: has been identified as a potent inhibitor of Polo-like kinase 4 (PLK4) . PLK4 is crucial for centriole duplication and maintaining genome integrity. Overexpression of PLK4 is observed in various cancers, making it a significant target for anticancer drug development. The compound has shown high inhibitory activity and presents potential as a candidate for further research in PLK4-targeted anticancer drugs.

Synthetic Chemistry: Catalyst-Free Synthesis

The compound is utilized in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This environmentally friendly technique is suitable for the synthesis of a wide range of carbamates, which are valuable in pharmaceuticals and agrochemicals due to their biological activities.

Molecular Building Blocks

As a molecular building block, this compound is used in the synthesis of more complex molecules. It serves as a precursor in various chemical reactions, providing a pathway to synthesize novel compounds with potential applications in drug discovery and material science .

properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-12-16(13(2)23-18(22-12)25(3)4)24-17(26)14-6-8-15(9-7-14)27-19-20-10-5-11-21-19/h5-11H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTQRYXNYSGRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-4-(pyrimidin-2-yloxy)benzamide

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